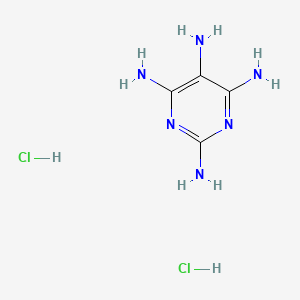

Pyrimidine-2,4,5,6-tetraamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrimidine-2,4,5,6-tetramine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6.2ClH/c5-1-2(6)9-4(8)10-3(1)7;;/h5H2,(H6,6,7,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYYVSKCYPCEAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494393 | |

| Record name | Pyrimidine-2,4,5,6-tetramine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39944-62-2, 52980-67-3 | |

| Record name | Pyrimidine, 2,4,5,6-tetraamine, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039944622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine-2,4,5,6-tetramine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine, 2,4,5,6-tetraamine, dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5,6-Pyrimidinetetramine, hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrimidine-2,4,5,6-tetraamine Dihydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-2,4,5,6-tetraamine and its salts, particularly the dihydrochloride and sulfate forms, are pivotal intermediates in the synthesis of a wide array of biologically significant molecules, most notably antifolates such as methotrexate. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for Pyrimidine-2,4,5,6-tetraamine dihydrochloride. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of synthetic pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The pyrimidine nucleus is a fundamental scaffold in numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1] Among the vast family of pyrimidine derivatives, Pyrimidine-2,4,5,6-tetraamine holds a significant position due to the versatile reactivity of its four amino groups, which allows for the construction of complex heterocyclic systems.[2] Its dihydrochloride salt offers enhanced stability and solubility, making it a preferred precursor in many synthetic applications.[2] This guide delves into the historical context of its discovery and the evolution of its synthesis, providing a technical foundation for its application in modern research.

Discovery and Historical Development

The journey of Pyrimidine-2,4,5,6-tetraamine is intertwined with the broader exploration of pyrimidine chemistry and the quest for novel therapeutic agents.

-

Early 20th Century - Foundational Work: The groundwork for tetra-substituted pyrimidines was laid in the early 1900s. A key early synthesis was reported by Traube in 1904, which involved the reduction of a nitrosopyrimidine derivative.[3]

-

Mid-20th Century - Emergence as a Key Intermediate: In 1947, Mallette and colleagues established foundational synthetic routes for tetraaminopyrimidine derivatives, which was a significant step forward in this chemical family.[2][4] The compound's prominence grew substantially with the work of Baugh and Shaw in 1964, who identified it as a crucial intermediate in the synthesis of antifolate compounds.[2] This discovery was a turning point, as antifolates were emerging as a critical class of anticancer drugs.

-

1970s and 1980s - Industrial Interest and Process Optimization: The 1970s saw a surge in industrial interest in efficient synthetic pathways for Pyrimidine-2,4,5,6-tetraamine derivatives, driven by the demand for methotrexate and other antifolates.[2] United States patents from this era describe improved processes for its production, highlighting its growing importance in pharmaceutical manufacturing.[2][5] The evolution of synthetic methodologies continued through the 1980s, with a focus on optimizing reaction conditions and developing scalable processes.[2] The introduction of the dihydrochloride and sulfate salt forms was a crucial development to address the instability of the free base, which is prone to rapid oxidation.[2]

Physicochemical Properties

A summary of the known physicochemical properties of Pyrimidine-2,4,5,6-tetraamine and its salts is presented in Table 1. The dihydrochloride salt exhibits improved solubility in aqueous solutions compared to the free base.

Table 1: Physicochemical Properties of Pyrimidine-2,4,5,6-tetraamine and its Salts

| Property | Pyrimidine-2,4,5,6-tetraamine (Free Base) | This compound | Pyrimidine-2,4,5,6-tetraamine Sulfate |

| Molecular Formula | C₄H₈N₆ | C₄H₁₀Cl₂N₆ | C₄H₁₀N₆O₄S |

| Molecular Weight | 140.15 g/mol [6] | 213.05 g/mol | 238.23 g/mol |

| Appearance | - | White crystalline powder[7] | Pale yellow crystals[8] |

| Melting Point | - | ~298-300 °C[7] | > 218 °C (with decomposition)[8] |

| Solubility | Slightly soluble in water[8] | Highly soluble in water[7] | Soluble in water[8] |

| UV λmax (in H₂O) | - | - | 202 nm, 274 nm[8] |

Synthetic Methodologies

Several synthetic routes to Pyrimidine-2,4,5,6-tetraamine have been developed, primarily starting from 2,4,6-triaminopyrimidine. The key transformation is the introduction of an amino group at the C5 position.

Synthesis via Nitrosation and Reduction

A common and historically significant method involves the nitrosation of 2,4,6-triaminopyrimidine to form 2,4,6-triamino-5-nitrosopyrimidine, followed by reduction of the nitroso group to an amine.

Caption: Nitrosation and reduction pathway to Pyrimidine-2,4,5,6-tetraamine.

Synthesis via Azo Coupling and Reduction

An alternative approach involves the coupling of 2,4,6-triaminopyrimidine with a diazonium salt to form a 5-azo derivative, which is then reduced to the tetraamine.

Caption: Azo coupling and reduction pathway.

Experimental Protocols

The following are detailed experimental protocols derived from key patents for the synthesis of Pyrimidine-2,4,5,6-tetraamine salts.

Protocol 1: Synthesis of Pyrimidine-2,4,5,6-tetraamine Sulfite (from US Patent 4,167,633)

This protocol describes an in-situ preparation and reduction of the 5-nitroso intermediate.[5]

Workflow Diagram:

Caption: Workflow for the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfite.

Methodology:

-

Nitrosation: Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 mL of water and 1.5 moles of acetic acid. Maintain the temperature in the range of 0-16 °C.[5]

-

Add 1.0 mole of sodium nitrite to the reaction mixture while controlling the reaction temperature in the range of 0-20 °C. A stirrable slurry of 2,4,6-triamino-5-nitrosopyrimidine is formed.[5]

-

Reduction: To the final reaction mixture, add sodium dithionite over a period of about 30 minutes to an hour, allowing the reaction mixture to reach 60 °C.[5]

-

Isolation: Filter the hot reaction mixture.[5]

-

Cool the filtrate to 5 °C to crystallize the product.[5]

-

Separate the crystallized product, yielding Pyrimidine-2,4,5,6-tetraamine sulfite.[5]

Quantitative Data:

Protocol 2: Synthesis of Pyrimidine-2,4,5,6-tetraamine Sulfate (from US Patent 4,247,693)

This protocol utilizes zinc dust for the reduction of the 5-nitroso intermediate.[3]

Workflow Diagram:

Caption: Workflow for the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate.

Methodology:

-

Reduction: React approximately one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water with about 2.0 to 2.5 molecular proportions of zinc dust and about 4.0 to 4.7 molecular proportions of a suitable acid to provide a reaction mixture with a pH below 7.[3]

-

React the mixture at a temperature of about 20° to 65° C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.[3]

-

Adjust the pH to about 2.0 to 2.5 by adding the acid to form a solution of the salt.[3]

-

Purification: Separate the insoluble materials to obtain a wet cake and a mother liquor.[3]

-

Precipitation and Isolation: Add sulfuric acid to the mother liquor to adjust the pH to about 0.2 to 0.5 while maintaining the temperature at about 20° to 60° C.[3]

-

Cool the reaction mixture to about 0° to 10° C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.[3][9]

Quantitative Data:

Summary of Synthetic Data

The following table summarizes the quantitative data from the described synthetic protocols for easy comparison.

Table 2: Comparison of Synthetic Protocols for Pyrimidine-2,4,5,6-tetraamine Salts

| Protocol | Starting Material | Key Reagents | Product | Yield | Purity | Reference |

| 1 | 2,4,6-Triaminopyrimidine | NaNO₂, HOAc, Sodium dithionite | Sulfite Salt | 50-80% | 95% | US Patent 4,167,633[5] |

| 2 | 5-Nitroso-2,4,6-triaminopyrimidine | Zinc dust, Acid, H₂SO₄ | Sulfate Salt | 82.5-88.5% | 99.5% | US Patent 4,247,693[3] |

| 3 | 5-Phenylazo-2,4,6-triaminopyrimidine | Pd/C, H₂ | Sulfate Salt | ~97.5% (based on g obtained) | 97.5% | EP0115324B1[10] |

| 4 | 2,4,6-Triamino-5-nitrosopyrimidine | Sodium dithionite | Bisulfite Salt | 54% | Not specified | J. Am. Chem. Soc. 1947, 69, 1814[3] |

Conclusion

This compound, along with its other salt forms, has a rich history rooted in the development of medicinal chemistry. From its early synthesis to its optimization for industrial-scale production, it has remained a critical building block for the synthesis of antifolates and other complex heterocyclic compounds. This guide provides researchers with a comprehensive historical and technical overview, including detailed and comparative synthetic protocols, to facilitate its continued application in drug discovery and development. The provided workflows and quantitative data offer a practical resource for the synthesis and utilization of this important chemical intermediate.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. This compound | 39944-62-2 | Benchchem [benchchem.com]

- 3. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]

- 4. 2,4,5,6-TETRAAMINOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 6. tetra-Aminopyrimidine | C4H8N6 | CID 70487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4,5,6-Tetraaminopyrimidine Hydrochloride BP EP USP CAS 39944-62-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. prepchem.com [prepchem.com]

- 10. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]

Technical Guide: Chemical Properties of Pyrimidine-2,4,5,6-tetraamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4,5,6-tetraamine dihydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structural backbone, a pyrimidine ring, is a fundamental component of nucleic acids, rendering pyrimidine derivatives a cornerstone in the design of various therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and analytical characterization methodologies. The dihydrochloride salt form enhances the stability and solubility of the otherwise unstable free base, facilitating its application in research and development.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2] |

| Molecular Formula | C₄H₁₀Cl₂N₆ | [1] |

| Molecular Weight | 213.07 g/mol | [3] |

| CAS Number | 39944-62-2 | [1] |

| Melting Point | >300°C | [4] |

| Solubility | Soluble in water | [2] |

| pH (in aqueous solution) | ~5-6 | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | pyrimidine-2,4,5,6-tetramine;dihydrochloride | [1] |

| InChI | InChI=1S/C4H8N6.2ClH/c5-1-2(6)9-4(8)10-3(1)7;;/h5H2,(H6,6,7,8,9,10);2*1H | [1] |

| InChIKey | BKYYVSKCYPCEAU-UHFFFAOYSA-N | [1] |

| SMILES | C1(=C(N=C(N=C1N)N)N)N.Cl.Cl |

Synthesis and Purification

The synthesis of Pyrimidine-2,4,5,6-tetraamine salts often involves a multi-step process starting from a triaminopyrimidine derivative. A common route involves the nitrosation of 2,4,6-triaminopyrimidine followed by reduction to introduce the fourth amino group. The dihydrochloride salt is then formed by treatment with hydrochloric acid.[1]

Experimental Protocol: Synthesis of Pyrimidine-2,4,5,6-tetraamine salt (adapted from a similar synthesis of the sulfate salt)

A detailed experimental workflow for the synthesis of a closely related salt, Pyrimidine-2,4,5,6-tetraamine sulfate, is described in U.S. Patent 4,247,693.[5] This process can be adapted for the synthesis of the dihydrochloride salt by substituting sulfuric acid with hydrochloric acid in the final salt formation step.

Step 1: Nitrosation of 2,4,6-triaminopyrimidine

-

In a suitable reactor, a slurry of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) is prepared in water.

-

The slurry is reacted with zinc dust and a suitable acid (e.g., hydrochloric acid) to maintain a pH below 7. The temperature is controlled between 20°C and 65°C.[5]

Step 2: Reduction of the Nitroso Group

-

The reaction mixture from Step 1 is stirred at a temperature of about 50-65°C for 20-30 minutes to form the acid salt of 2,4,5,6-tetraaminopyrimidine.[5]

Step 3: pH Adjustment and Filtration

-

The pH of the reaction mixture is adjusted to approximately 2.0-2.5 with the addition of more acid while maintaining the temperature at 50-65°C.[5]

-

A decolorizing agent and a filter-aid are added, and the mixture is stirred and then filtered to remove insoluble materials.[5]

Step 4: Salt Formation and Isolation

-

To the mother liquor, hydrochloric acid is added to adjust the pH to approximately 0.2-0.5, while maintaining the temperature between 20°C and 60°C.[5]

-

The reaction mixture is then cooled to 0-10°C to precipitate the this compound.[5]

-

The final product is recovered by filtration, washed, and dried.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and stability of this compound.

Spectroscopic Methods

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the amine protons and any protons on the pyrimidine ring. The exact chemical shifts would be dependent on the solvent used.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbon atoms of the pyrimidine ring.

Experimental Protocol: General Procedure for NMR Analysis

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching and bending vibrations of the amine groups, as well as C=N and C=C stretching vibrations of the pyrimidine ring.

Experimental Protocol: General Procedure for FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

4.1.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to the free base (C₄H₈N₆) and potentially peaks corresponding to the protonated molecule.

Experimental Protocol: General Procedure for Mass Spectrometry Analysis

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent, via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for monitoring its stability.

Experimental Protocol: General HPLC Method for Purity Assessment

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used for the analysis of polar compounds like pyrimidine derivatives.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.

-

Analysis: Inject the sample and integrate the peak areas to determine the purity of the compound.

Biological Interactions and Potential Applications

This compound and its derivatives are of interest in drug discovery due to their structural similarity to endogenous purines and pyrimidines. This allows them to potentially interact with biological macromolecules such as nucleic acids and proteins.[1] These interactions can modulate cellular processes, making this class of compounds valuable as scaffolds for the development of new therapeutic agents.[1] For instance, they serve as key intermediates in the synthesis of antifolate compounds.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.

Conclusion

This compound is a valuable chemical entity with diverse applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, a representative synthetic route, and standard analytical methodologies for its characterization. The information presented herein is intended to support researchers and drug development professionals in their work with this important compound.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of Pyrimidine-2,4,5,6-tetraamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4,5,6-tetraamine dihydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] It serves as a crucial building block in the synthesis of a variety of biologically active molecules, including antifolate agents.[1] The presence of four amino groups on the pyrimidine ring makes it a highly functionalized and versatile precursor for creating more complex molecular architectures.[1] This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, including its physicochemical properties, detailed experimental protocols for its characterization, and a summary of its known biological relevance.

Physicochemical Properties

This compound is a crystalline solid.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions compared to its free base, which is prone to oxidation.[1]

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀Cl₂N₆ | [1] |

| Molecular Weight | 213.07 g/mol | |

| CAS Number | 39944-62-2 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in water | [2] |

Structural Analysis

General Structural Features

The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This ring is substituted with four amino groups at positions 2, 4, 5, and 6. The dihydrochloride salt form indicates that two of the nitrogen atoms, likely the ring nitrogens or two of the exocyclic amino groups, are protonated.

X-ray Crystallography

While specific crystallographic data for the title compound is unavailable, a general protocol for obtaining such data is provided below. For reference, studies on related aminopyrimidine crystals, such as 2,4,6-triaminopyrimidine derivatives, often reveal planar pyrimidine rings with extensive hydrogen bonding networks.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for this compound is not widely published. The following are predicted chemical shifts based on the analysis of related aminopyrimidine compounds.

¹H NMR (Proton NMR):

-

Amino Protons (NH₂): Expected to appear as broad singlets in the region of δ 6.0-8.0 ppm. The chemical shift and peak broadening can be influenced by the solvent, concentration, and proton exchange.

-

Aromatic Proton (if present): In the parent pyrimidine, the C5-H proton is a distinct signal. However, in the title compound, this position is substituted with an amino group.

¹³C NMR (Carbon NMR):

-

C2, C4, C6: These carbons, bonded to amino groups, are expected to resonate in the range of δ 150-165 ppm.

-

C5: This carbon, also bonded to an amino group, would likely appear at a different chemical shift, potentially in the range of δ 90-110 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching vibrations of the amino groups. The broadness is indicative of hydrogen bonding. |

| 1680 - 1620 | Strong | N-H bending (scissoring) vibrations of the amino groups. |

| 1600 - 1450 | Medium to Strong | C=N and C=C stretching vibrations within the pyrimidine ring. |

| 1350 - 1200 | Medium | C-N stretching vibrations. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For pyrimidine-2,4,5,6-tetraamine, the molecular ion peak ([M]⁺) would be expected at m/z 140.15 for the free base. The fragmentation of pyrimidine derivatives often involves characteristic losses of small molecules like HCN, NH₃, and cyanamide.

Synthesis and Purification

A common synthetic route to this compound involves the nucleophilic substitution of a poly-halogenated pyrimidine with ammonia, followed by salt formation.

Experimental Protocols

The following are detailed, generalized protocols for the characterization of this compound.

X-ray Crystallography

-

Crystal Growth: Dissolve the compound in a suitable solvent system (e.g., water/ethanol mixture) and allow for slow evaporation at room temperature. Seeding with a small crystal can aid in the growth of larger, single crystals suitable for diffraction.

-

Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder or clean ATR crystal before acquiring the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions.

Logical Relationship of Characterization Techniques

The characterization of a novel or synthesized compound follows a logical progression of analytical techniques to confirm its identity and purity.

Biological and Pharmacological Context

Tetraaminopyrimidine derivatives are known to possess a wide range of biological activities.[1] Their structural similarity to purine bases allows them to interact with various biological targets, including enzymes and receptors. They are notably used as intermediates in the synthesis of dihydrofolate reductase inhibitors, which are a class of anticancer and antimicrobial agents.[1] The multiple amino groups provide sites for further chemical modification, enabling the generation of libraries of compounds for drug discovery screening. The study of this compound and its derivatives is therefore of high importance for the development of new therapeutic agents.

References

Spectroscopic Profile of Pyrimidine-2,4,5,6-tetraamine sulfate: A Technical Overview

For Immediate Release

This technical guide provides a concise yet in-depth overview of the spectroscopic data available for Pyrimidine-2,4,5,6-tetraamine sulfate (CAS No. 5392-28-9). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and materials science who require a foundational understanding of this compound's spectral characteristics.

Executive Summary

Pyrimidine-2,4,5,6-tetraamine sulfate is a heterocyclic compound of significant interest in medicinal chemistry and serves as a key intermediate in the synthesis of various pharmaceutical agents. An understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This document compiles the available Ultraviolet (UV) and Infrared (IR) spectroscopic data and presents generalized experimental protocols for obtaining such spectra.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for Pyrimidine-2,4,5,6-tetraamine sulfate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Wavelength (λmax) | Solvent | Reference |

| 202 nm | Not Specified | [1] |

| 274 nm | Not Specified | [1] |

Infrared (IR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for conducting UV-Vis and FT-IR spectroscopy on a solid sample like Pyrimidine-2,4,5,6-tetraamine sulfate.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: A dilute solution of Pyrimidine-2,4,5,6-tetraamine sulfate is prepared using a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.

-

Blank Measurement: The cuvette is filled with the pure solvent to record a baseline spectrum. This baseline is automatically subtracted from the sample spectrum.

-

Sample Measurement: The cuvette is rinsed and filled with the sample solution. The absorbance spectrum is then recorded over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: A small amount of Pyrimidine-2,4,5,6-tetraamine sulfate (typically 1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: The resulting mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

Instrumentation: An FT-IR spectrometer is used for analysis.

-

Background Measurement: A background spectrum of the empty sample compartment is recorded.

-

Sample Measurement: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) are identified and correlated to specific functional groups and vibrational modes within the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Pyrimidine-2,4,5,6-tetraamine sulfate.

References

An In-Depth Technical Guide to the Biomolecular Interactions of Pyrimidine-2,4,5,6-tetraamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-2,4,5,6-tetraamine dihydrochloride, a key synthetic intermediate, is gaining prominence for its potential as a bioactive molecule. This technical guide provides a comprehensive overview of its interactions with biomolecules, focusing on its role as a precursor to potent enzyme inhibitors and its interactions with nucleic acids. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a foundational resource for researchers in drug discovery and chemical biology.

Introduction

Pyrimidine-2,4,5,6-tetraamine is a heterocyclic amine with the molecular formula C₄H₈N₆. The dihydrochloride salt (C₄H₁₀Cl₂N₆) enhances its stability and solubility, making it amenable for use in various experimental settings.[1] Historically, this compound has been a crucial building block in the synthesis of more complex molecules, particularly pteridines and purines.[2][3] Its structural similarity to endogenous purines and pyrimidines suggests a high potential for interaction with biological macromolecules, a hypothesis that has driven recent investigations into its bioactivity.

The primary mechanism of action for compounds derived from Pyrimidine-2,4,5,6-tetraamine often involves the inhibition of key enzymes, particularly those in the folate biosynthesis pathway.[4][5] This pathway is critical for the synthesis of nucleotides and amino acids, and its inhibition can have profound effects on cell proliferation, making it a key target in cancer and antimicrobial therapies.

Interaction with Proteins: Enzyme Inhibition

The most well-documented biological activity stemming from the pyrimidine-2,4,5,6-tetraamine scaffold is the inhibition of dihydrofolate reductase (DHFR).[4][6] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of thymidylate, purines, and several amino acids.[5] The inhibition of DHFR disrupts DNA synthesis and cell replication.

While direct quantitative data for this compound as a DHFR inhibitor is not extensively published, numerous derivatives synthesized from this precursor have demonstrated potent antifolate activity.[7][8][9]

Quantitative Data on Related Pyrimidine Derivatives

The following table summarizes the inhibitory activity of various pyrimidine derivatives against different enzymes. It is important to note that these are not direct data for this compound but for structurally related compounds, providing an insight into the potential of this chemical class.

| Compound Class | Target Enzyme | Organism | IC50 / Ki | Reference |

| 2,4,6-Triaminopyrimidine derivatives | Galanin Receptor 2 (GalR2) | Human | 0.3 - 1.0 µM (IC50) | [1] |

| 2,4-Diamino-5-substituted pyrimidines | Tubulin | Human | 16 - 62 nM (IC50) | [10] |

| 2,4-Diamino-6-alkyl-pyrimidines | Dihydrofolate Reductase (DHFR) | Bacillus anthracis, Staphylococcus aureus | 0.125 - 8 µg/mL (MIC) | [8][9] |

| Aminopyrimidine derivatives | Epidermal Growth Factor Receptor (EGFRL858R/T790M) | Human | 4.0 nM (IC50) | [11] |

Interaction with Nucleic Acids

Pyrimidine-2,4,5,6-tetraamine and its derivatives have the potential to interact with DNA, primarily through intercalation or groove binding.[1] The planar aromatic nature of the pyrimidine ring allows it to insert between the base pairs of the DNA double helix, a process known as intercalation.[12] This can lead to structural distortions of the DNA and interfere with replication and transcription.

While specific studies detailing the DNA interaction of this compound are limited, the general principles of small molecule-DNA interactions provide a framework for understanding its potential activity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the biomolecular interactions of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from methods used to evaluate other 2,4-diaminopyrimidine-based antifolates.[8][9]

Objective: To determine the inhibitory activity of this compound against DHFR.

Materials:

-

Recombinant DHFR enzyme (bacterial or human)

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM TES buffer, pH 7.0, containing 75 mM β-mercaptoethanol, 1 mg/mL BSA.

-

This compound

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO or an appropriate solvent.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well UV-transparent plate, add the following to each well:

-

Assay Buffer

-

NADPH to a final concentration of 100 µM.

-

DHFR enzyme to a final concentration of 10 nM.

-

Varying concentrations of this compound.

-

Include a control with no inhibitor.

-

-

Incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding DHF to a final concentration of 100 µM.

-

Immediately monitor the decrease in absorbance at 340 nm for 10 minutes, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Synthesis of Pteridine Derivatives

Pyrimidine-2,4,5,6-tetraamine is a key precursor for the synthesis of pteridines, which often exhibit significant biological activity.[2]

Objective: To synthesize 2,4-diamino-6-hydroxymethylpteridine from this compound.

Materials:

-

This compound

-

Dihydroxyacetone

-

Water

-

Ethanol

Procedure:

-

Dissolve 113 g of this compound in 1.5 L of water.[2]

-

Slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water over a period of 12 hours.[2]

-

Stir the reaction mixture for an additional 12 hours after the addition is complete.[2]

-

The pteridine product will precipitate from the reaction mixture.

-

Collect the precipitate by filtration.

-

Wash the precipitate with water and then with ethanol to obtain the purified product.

Signaling Pathway Interactions

Given that derivatives of Pyrimidine-2,4,5,6-tetraamine are known to inhibit kinases, it is plausible that this compound or its metabolites could modulate kinase-dependent signaling pathways. One such critical pathway is the JAK-STAT signaling cascade.[12]

The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, where it regulates gene expression involved in immunity, proliferation, differentiation, and apoptosis.

Conclusion

This compound is a versatile molecule with significant potential in the field of drug discovery. Its established role as a precursor to potent antifolates highlights the importance of the pyrimidine scaffold in targeting critical enzymes like DHFR. While direct quantitative data on the biomolecular interactions of the parent compound are still emerging, the information on its derivatives provides a strong rationale for its further investigation. The experimental protocols and pathway visualizations provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this intriguing compound. Future research should focus on obtaining precise quantitative data for the interaction of this compound with specific biological targets to fully elucidate its therapeutic potential.

References

- 1. Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic inhibition by a new antifolate, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methyl-pyrido[2,3-d]pyrimidine (BW3O1U), an effective inhibitor of human lymphoid and dihydrofolate reductase-overproducing mouse cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]

An In-depth Technical Guide to the Nucleophilic Properties of Pyrimidine-2,4,5,6-tetraamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-2,4,5,6-tetraamine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of four amino groups on the pyrimidine ring endows it with pronounced nucleophilic character, making it a versatile building block for the synthesis of a wide array of more complex molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of the nucleophilic properties of Pyrimidine-2,4,5,6-tetraamine, including its reactivity, and detailed experimental protocols for its synthesis and utilization.

Introduction

The pyrimidine nucleus is a fundamental scaffold in numerous biologically active compounds, including nucleic acids and a variety of drugs.[1] Substitution of the pyrimidine ring with multiple amino groups dramatically increases its electron density, thereby enhancing its nucleophilicity. Pyrimidine-2,4,5,6-tetraamine, often used in its more stable sulfate or dihydrochloride salt form, is a prime example of such an activated pyrimidine.[2][3] Its high reactivity makes it a crucial intermediate in the synthesis of pharmaceuticals, particularly anticancer agents like Methotrexate.[4][5] This guide will delve into the chemical properties that underpin its utility, with a focus on its nucleophilic behavior.

Nucleophilic Character and Reactivity

The nucleophilicity of Pyrimidine-2,4,5,6-tetraamine is a direct consequence of the four electron-donating amino groups attached to the pyrimidine ring. These groups increase the electron density on the ring, making both the nitrogen and carbon atoms of the ring and the exocyclic amino groups potential sites for electrophilic attack.

Basicity and Protonation

Table 1: Protonation Data for a Related Aminopyrimidine

| Compound | Protonation Site | pKa | Reference |

| N,N,N',N',N'',N''-hexamethyl-2,4,6-pyrimidinetriamine | N(1) | 6.89 | [6] |

| N,N,N',N',N'',N''-hexamethyl-2,4,6-pyrimidinetriamine | C(5) | 6.87 | [6] |

Reactivity with Electrophiles

The enhanced nucleophilicity of Pyrimidine-2,4,5,6-tetraamine makes it highly reactive towards a variety of electrophiles. The amino groups can readily participate in reactions such as acylation, alkylation, and condensation reactions. The pyrimidine ring itself, particularly the electron-rich C(5) position (prior to being substituted with an amino group in the tetraamine), is susceptible to electrophilic attack. In the case of the tetra-substituted compound, the exocyclic amino groups are the primary sites of nucleophilic attack.

A critical application demonstrating its nucleophilic character is the synthesis of pteridine ring systems, a core component of folic acid and its analogs like methotrexate.[2][7] In these syntheses, the vicinal amino groups at positions 4 and 5, and 5 and 6, act as nucleophiles in condensation reactions with dicarbonyl compounds or their equivalents.

Experimental Protocols

The following are detailed methodologies for the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate, a common and more stable form of the compound.

Synthesis of Pyrimidine-2,4,5,6-tetraamine Sulfate via Reduction of 5-Nitroso-2,4,6-triaminopyrimidine

This method involves the reduction of a nitroso group to an amino group.

Experimental Workflow:

Caption: Workflow for the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate.

Procedure: [8]

-

In a suitable reactor, charge one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) with water.

-

Add 2.0 to 2.5 molecular proportions of zinc dust to the slurry.

-

Slowly add 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) to maintain a reaction temperature of 20°C to 65°C and a pH below 7.

-

After the reaction is complete, adjust the pH of the reaction mixture to 2.0 to 2.5 by adding more of the same acid to form a solution of the acid salt of 2,4,5,6-tetraaminopyrimidine.

-

Separate any insoluble materials by filtration to obtain a mother liquor.

-

To the mother liquor, add sulfuric acid to adjust the pH to 0.2 to 0.5, while maintaining the temperature between 20°C and 60°C.

-

Cool the reaction mixture to 0°C to 10°C to precipitate the Pyrimidine-2,4,5,6-tetraamine sulfate.

-

Recover the precipitate by filtration, wash with cold water, and dry.

Applications in Drug Development

The primary application of Pyrimidine-2,4,5,6-tetraamine in drug development is as a key precursor for the synthesis of antifolate drugs, such as Methotrexate.[4]

Signaling Pathway Visualization (Simplified Methotrexate Synthesis):

Caption: Simplified reaction pathway for Methotrexate synthesis.

The synthesis of Methotrexate involves the condensation of Pyrimidine-2,4,5,6-tetraamine with dihydroxyacetone to form the pteridine ring system, which is then further functionalized and coupled with a p-methylaminobenzoyl-L-glutamate derivative to yield the final drug molecule.[2][7]

Conclusion

Pyrimidine-2,4,5,6-tetraamine is a highly nucleophilic building block of considerable importance in synthetic and medicinal chemistry. Its electron-rich nature, a consequence of its four amino substituents, drives its reactivity towards a wide range of electrophiles, enabling the construction of complex heterocyclic systems. While quantitative data on its nucleophilic properties, such as pKa values and reaction kinetics, are not extensively documented, its synthetic utility, particularly in the preparation of antifolate drugs, is well-established. Further detailed physicochemical studies would be beneficial to fully harness the synthetic potential of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Mulliken [cup.uni-muenchen.de]

- 3. m.youtube.com [m.youtube.com]

- 4. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Protonation of the pyrimidine ring at the C(5) position: formation of a stable cationic sigma-complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]

Early Synthetic Routes to Tetraaminopyrimidine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational synthetic routes to tetraaminopyrimidine compounds, with a primary focus on 2,4,5,6-tetraaminopyrimidine. This key intermediate is a crucial building block in the synthesis of various biologically significant molecules, including pteridines and purines, which are integral to numerous therapeutic agents. This document details the seminal methodologies, providing in-depth experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

The synthesis of tetraaminopyrimidine and its derivatives has been a subject of significant interest in organic and medicinal chemistry. Early methods, dating back to the work of Wilhelm Traube, laid the groundwork for the production of these versatile compounds. The primary and most established route involves the construction of a pyrimidine ring, followed by the introduction and subsequent reduction of a nitroso or nitro group at the 5-position. This guide will explore these classical synthetic strategies, offering a detailed examination of the experimental procedures and associated data.

Core Synthetic Strategies

The most prevalent early synthetic pathway to 2,4,5,6-tetraaminopyrimidine proceeds through a two-step process:

-

Synthesis of 2,4,6-Triaminopyrimidine and its 5-Nitroso Derivative: This initial step involves the condensation of guanidine with malononitrile to form 2,4,6-triaminopyrimidine. This intermediate is then nitrosated to yield 5-nitroso-2,4,6-triaminopyrimidine.

-

Reduction of the 5-Nitroso Group: The nitroso group of 5-nitroso-2,4,6-triaminopyrimidine is then reduced to an amino group, affording the final product, 2,4,5,6-tetraaminopyrimidine.

A visual representation of this overarching synthetic workflow is provided below.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key synthetic steps, along with tabulated quantitative data for easy comparison.

Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

The formation of 5-nitroso-2,4,6-triaminopyrimidine is a critical step and can be achieved through various published methods. A common approach involves the reaction of guanidine with malononitrile, followed by in-situ nitrosation.

Protocol 1: One-Pot Synthesis from Guanidine Hydrochloride and Malononitrile

This method combines the formation of 2,4,6-triaminopyrimidine and its subsequent nitrosation in a single reaction vessel.[1]

-

Reaction Setup: Dissolve 6.48 kg of guanidine hydrochloride in 30 liters of ethanol in a suitable reactor equipped with a heater, cooler, and reflux condenser. The entire reaction should be carried out under a nitrogen atmosphere.

-

Base Addition: Add 6.0 kg of sodium methylate to the solution while maintaining the temperature below 25°C.

-

Malononitrile Addition: Subsequently, add a solution of 4.5 kg of malonic acid dinitrile in 30 liters of ethanol at 20°C.

-

Nitrosation: The reaction mixture is then treated with nitrous acid, which can be generated in situ from a nitrite salt like sodium nitrite in the presence of an acid (e.g., acetic acid).

-

Isolation: After the reaction is complete, the precipitated 5-nitroso-2,4,6-triaminopyrimidine is recovered by filtration, washed with water, and dried.

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Yield (%) | Purity (%) | Reference |

| Guanidine Hydrochloride | 95.53 | 6.48 kg | - | - | [1] |

| Malononitrile | 66.06 | 4.5 kg | - | - | [1] |

| 5-Nitroso-2,4,6-triaminopyrimidine | 155.12 | - | Excellent | - | [1] |

Protocol 2: Stepwise Synthesis via 2,4,6-Triaminopyrimidine

This protocol involves the isolation of the 2,4,6-triaminopyrimidine intermediate before nitrosation.[2]

-

Synthesis of 2,4,6-Triaminopyrimidine: React guanidine with malonic acid dinitrile in the presence of a base. The precipitated 2,4,6-triaminopyrimidine is filtered and washed.

-

Nitrosation of 2,4,6-Triaminopyrimidine: Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 ml of water and 1.5 moles of acetic acid. Maintain the temperature between 0-16°C.[2]

-

Add 1.0 mole of sodium nitrite to the reaction mixture, controlling the temperature in the range of 0-20°C.[2]

-

The resulting 5-nitroso-2,4,6-triaminopyrimidine precipitates as a stirrable slurry.

| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Temperature (°C) | Reference |

| 2,4,6-Triaminopyrimidine | 125.13 | 1.0 | 0-16 | [2] |

| Acetic Acid | 60.05 | 1.5 | 0-16 | [2] |

| Sodium Nitrite | 69.00 | 1.0 | 0-20 | [2] |

Reduction of 5-Nitroso-2,4,6-triaminopyrimidine

The reduction of the 5-nitroso group is the final step to obtain 2,4,5,6-tetraaminopyrimidine. Several reducing agents have been effectively employed.

Protocol 3: Reduction with Sodium Dithionite

-

Reaction Setup: To the slurry of 5-nitroso-2,4,6-triaminopyrimidine prepared in Protocol 2, add sodium dithionite over a period of 15 minutes to an hour.[2]

-

Temperature Control: Allow the reaction temperature to reach 60°C.[2]

-

Isolation: Filter the hot reaction mixture. Cool the filtrate to 5°C to crystallize the product, 2,4,5,6-tetraaminopyrimidine, which separates as the sulfite salt.[2]

| Reducing Agent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Sodium Dithionite | 60 | 50-80 | 95 (as sulfite) | [2] |

Protocol 4: Reduction with Zinc Dust

This method offers an alternative to sodium dithionite and can lead to higher purity and yield.[3]

-

Reaction Setup: React one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine in water with 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) to maintain a pH below 7.[3]

-

Reaction Conditions: Allow the reaction to proceed at a temperature between 20°C and 65°C.[3]

-

Workup: Adjust the pH to 2.0-2.5 with the acid to dissolve the product. Filter to remove insoluble materials.[3]

-

Precipitation: Add sulfuric acid to the mother liquor to adjust the pH to 0.2-0.5 while maintaining the temperature between 20°C and 60°C.[3]

-

Isolation: Cool the mixture to 0-10°C to precipitate 2,4,5,6-tetraaminopyrimidine sulfate. Recover the precipitate by filtration.[3]

| Reducing Agent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Zinc Dust/Acid | 20-65 | 82.5-88.5 | up to 99.5 | [3] |

The logical flow for the reduction of 5-nitroso-2,4,6-triaminopyrimidine using different reducing agents is depicted in the following diagram.

Physicochemical Properties

The physicochemical properties of 2,4,5,6-tetraaminopyrimidine and its salts are important for their handling, purification, and subsequent reactions.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | UV λmax (nm) | Reference |

| 2,4,5,6-Tetraaminopyrimidine | C4H8N6 | 140.15 | - | - | [4] |

| 2,4,5,6-Tetraaminopyrimidine Sulfate | C4H8N6·H2SO4 | 238.21 | Odourless pale yellow crystals | 202, 274 | [5] |

Conclusion

The early synthetic routes to tetraaminopyrimidine compounds, particularly the Traube synthesis and its variations, have been instrumental in providing access to these valuable chemical building blocks. The methods detailed in this guide, involving the nitrosation of a triaminopyrimidine intermediate followed by reduction, remain fundamental and are still referenced in modern synthetic chemistry. The choice of reducing agent can significantly impact the yield and purity of the final product, with zinc dust offering a high-purity alternative to the more traditional sodium dithionite. This guide provides researchers and drug development professionals with a detailed and comparative overview of these foundational synthetic methodologies.

References

- 1. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 2. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 3. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]

- 4. tetra-Aminopyrimidine | C4H8N6 | CID 70487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

Pyrimidine-2,4,5,6-tetraamine: A Cornerstone for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pyrimidine-2,4,5,6-tetraamine, a highly functionalized heterocyclic compound, serves as a pivotal building block in medicinal chemistry and organic synthesis.[1][2] Its unique structure, featuring four amine groups on a pyrimidine core, offers remarkable versatility for constructing complex molecular architectures, particularly fused heterocyclic systems like pteridines and purines.[3][4] These scaffolds are central to numerous biologically active molecules, including enzyme cofactors, signaling molecules, and therapeutic agents.[3][5] This guide provides a comprehensive overview of the synthesis of pyrimidine-2,4,5,6-tetraamine and its application as a precursor in the development of high-value compounds, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of Pyrimidine-2,4,5,6-tetraamine

The most prevalent synthetic routes to pyrimidine-2,4,5,6-tetraamine (often isolated as its more stable sulfate or dihydrochloride salt) begin with 2,4,6-triaminopyrimidine.[1][6] The process typically involves a two-step sequence: nitrosation at the 5-position followed by reduction of the nitroso group to an amine.[6] This method is efficient and scalable, making the building block accessible for research and industrial applications.

Experimental Protocol: Synthesis of Pyrimidine-2,4,5,6-tetraamine Sulfate

This protocol is adapted from established industrial processes.[6][7][8]

Step 1: Nitrosation of 2,4,6-Triaminopyrimidine

-

Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in a suitable volume of water containing 1.5 moles of acetic acid.

-

Cool the mixture to a temperature range of 0-16°C.[6]

-

Slowly add a solution of 1.0-1.05 moles of sodium nitrite in water, ensuring the reaction temperature does not exceed 20°C.[6]

-

Under these conditions, the intermediate, 2,4,6-triamino-5-nitrosopyrimidine, precipitates as a stirrable slurry.[6] This intermediate is typically used in situ without isolation.

Step 2: Reduction of 2,4,6-Triamino-5-nitrosopyrimidine

-

To the slurry from Step 1, add approximately 2.0 molecular equivalents of a reducing agent, such as sodium dithionite or zinc dust with acid.[6][8]

-

If using sodium dithionite, add it portion-wise over 30-60 minutes, allowing the temperature to rise to approximately 60°C.[6]

-

Filter the hot reaction mixture to remove any insoluble impurities.

-

Cool the filtrate to 0-10°C to crystallize the product as its sulfite or, after acidification with sulfuric acid to a pH of ~0.2-0.5, as the sulfate salt.[6][7]

-

Recover the precipitated pyrimidine-2,4,5,6-tetraamine sulfate by filtration, wash with cold water, and dry under vacuum.

References

- 1. Pyrimidine-2,4,5,6-tetraamine dihydrochloride | 39944-62-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]

In-Depth Technical Guide: Thermal Stability of Pyrimidine-2,4,5,6-tetraamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

A summary of the key chemical and physical properties of Pyrimidine-2,4,5,6-tetraamine dihydrochloride is presented in Table 1. Understanding these properties is crucial for handling, storage, and experimental design.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 39944-62-2 | [2] |

| Molecular Formula | C₄H₁₀Cl₂N₆ | [3] |

| Molecular Weight | 213.07 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Solubility | Soluble in water | [2][4] |

| Melting Point | Approx. 298-300°C (Note: Sourced data may refer to a related salt) | [4] |

Thermal Stability Profile

The conversion of the unstable free base of Pyrimidine-2,4,5,6-tetraamine to its dihydrochloride salt significantly enhances its thermal stability, facilitating its storage and application in synthetic chemistry.[1] While specific decomposition temperatures from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) are not extensively reported for the dihydrochloride salt, related compounds offer some insight. For instance, the free base is noted to have a melting point of >218°C with decomposition.[2] The sulfate salt of the same amine has a reported melting point of >300°C.[5] It is anticipated that the dihydrochloride salt will exhibit a high decomposition temperature, likely in a similar range to the sulfate salt.

To definitively determine the thermal stability of this compound, a systematic analysis using TGA and DSC is required. The following sections provide detailed protocols for these essential experiments.

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina).[4]

-

Experimental Parameters:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is recommended for initial characterization to study thermal decomposition without oxidation.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. Slower heating rates (e.g., 5°C/min) can provide better resolution of thermal events.

-

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The temperatures at which 5% and 50% mass loss occur are also important indicators of thermal stability. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan.[6] A small pinhole may be pierced in the lid to allow for the escape of any evolved gases during decomposition.[4] An empty, hermetically sealed aluminum pan is used as the reference.

-

Experimental Parameters:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a temperature above the expected decomposition (e.g., 350°C) at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: Plot the heat flow (in W/g) versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. The peak onset temperature, peak maximum temperature, and the integrated area of the peak (enthalpy change) should be determined.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the thermal analysis of this compound and a conceptual representation of its synthesis.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Conceptual synthesis pathway for this compound.

Conclusion

This compound is a valuable chemical intermediate with enhanced stability compared to its free base. While specific quantitative data on its thermal decomposition is not widely published, this guide provides the necessary framework for researchers to conduct a thorough thermal analysis. The detailed TGA and DSC protocols outlined herein will enable the determination of its precise decomposition profile, providing critical data for its safe handling, storage, and application in further research and development. The provided workflows offer a clear and logical approach to these experimental investigations.

References

- 1. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4,5,6-Tetraaminopyrimidine Hydrochloride BP EP USP CAS 39944-62-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Solubility Profile of Pyrimidine-2,4,5,6-tetraamine dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Pyrimidine-2,4,5,6-tetraamine dihydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines established methodologies for its experimental determination. Detailed protocols for both gravimetric and High-Performance Liquid Chromatography (HPLC)-based methods are presented to enable researchers to accurately ascertain the solubility of this compound in various solvents. Furthermore, this guide includes visualizations of the experimental workflows to facilitate a clear understanding of the procedural steps involved.

Introduction

Pyrimidine-2,4,5,6-tetraamine and its salts are important intermediates in the synthesis of various biologically active molecules, including certain pharmaceuticals. The dihydrochloride salt is often utilized to enhance the aqueous solubility and stability of the parent compound.[1] A thorough understanding of its solubility in different solvent systems is crucial for a wide range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary tools for its empirical determination.

Solubility Data

A comprehensive review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. However, qualitative descriptions consistently indicate its high solubility in aqueous solutions. The sulfate salt of the parent compound is also reported to be soluble in water and dimethyl sulfoxide (DMSO).[2] Conversely, its solubility in organic solvents is generally considered to be poor.

For practical laboratory purposes, the following table summarizes the available qualitative and inferred solubility information. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific applications.

Table 1: Qualitative Solubility of Pyrimidine-2,4,5,6-tetraamine Salts

| Solvent | Salt Form | Reported Solubility | Reference |

| Water | Dihydrochloride | Highly Soluble | [3] |

| Water | Sulfate | Soluble | [2] |

| Water | Sulfate | Slightly Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Sulfate | Soluble | [2] |

| Organic Solvents | Dihydrochloride | Poor |

Note: The conflicting reports on the sulfate salt's water solubility ("soluble" vs. "slightly soluble") underscore the importance of experimental verification.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two standard and reliable methods for determining the solubility of this compound are detailed below.

Gravimetric Method for a Range of Solvents

This method is a straightforward approach to determine the equilibrium solubility of a compound in various solvents.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, etc.) of analytical grade

-

Thermostatic shaker or orbital incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Centrifuge

-

Drying oven

-

Pipettes and other standard laboratory glassware

3.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. Record the initial mass of the compound.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the thermostat for at least 2 hours to allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.

-

Aliquot Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) and transfer it to a pre-weighed container (e.g., a watch glass or a small beaker).

-

Evaporation: Place the container with the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound.

-

Mass Determination: Once the solvent has completely evaporated, allow the container to cool to room temperature in a desiccator and then weigh it. The difference between this mass and the initial mass of the empty container is the mass of the dissolved solid.

-

Calculation: Calculate the solubility in g/L or other desired units based on the mass of the dissolved solid and the volume of the aliquot taken.

Thermodynamic Solubility Determination by HPLC-UV

This method is highly accurate and is particularly useful for compounds that are soluble at lower concentrations.

3.2.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, etc.) of analytical grade

-

Thermostatic shaker

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

3.2.2. Procedure

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble and which is compatible with the HPLC mobile phase). Analyze these standards by HPLC to generate a standard curve of peak area versus concentration.

-

Sample Preparation and Equilibration: Add an excess amount of the compound to a known volume of the test solvent in a vial. Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

-

Sample Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any particulate matter.

-

Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the standard curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

Concentration Determination: Using the standard curve, determine the concentration of the compound in the diluted sample.

-

Solubility Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

Visualization of Experimental Workflows